molecular formula C15H15FN4O B2491265 3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 2034263-25-5

3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2491265
CAS No.: 2034263-25-5
M. Wt: 286.31
InChI Key: ILYXQEKZHRTZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid architecture that combines multiple pharmacophores, including a benzamide group and an imidazo[1,2-b]pyrazole core, a scaffold known for its diverse biological activities . The strategic incorporation of a fluorine atom on the benzamide ring is a common tactic in lead optimization, as it can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . Compounds based on the imidazo[1,2-b]pyrazole and related heterocyclic systems, such as imidazo[1,2-a]pyridines, have been investigated for their potential in treating a range of disorders. Published patent literature indicates that similar molecules are being explored as therapeutics for neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease . Furthermore, this class of compounds has shown promise in oncology research, with some derivatives acting as potent and selective inhibitors of key enzymes like PI3Kα, which is a well-validated target in cancer therapy . The structural motif of an amide-linked aromatic system to a nitrogen-containing heterocycle is frequently encountered in the design of kinase inhibitors and other biologically active molecules . Researchers can utilize this high-purity compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a pharmacological tool for probing biological mechanisms and identifying new therapeutic targets. Please note: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-fluoro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-11-9-14-19(7-8-20(14)18-11)6-5-17-15(21)12-3-2-4-13(16)10-12/h2-4,7-10H,5-6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYXQEKZHRTZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorobenzoyl chloride with 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit the activity of kinases or proteases, which are involved in cell signaling and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs documented in the evidence. Key comparisons include:

Compound Core Structure Substituents/Linkers Yield HRMS (Calculated/Found) 1H NMR Features
Target Compound Benzamide + imidazo[1,2-b]pyrazole 3-fluoro, 6-methylimidazo[1,2-b]pyrazole-ethyl linker N/A N/A Overlapping aromatic signals (anticipated)
48-273 () Benzamide + imidazo[1,2-b][1,2,4]triazin-2-yl 2-fluoro, quinolin-6-ylmethyl, butyl-acetamido-dioxopiperidinyl-isoindolinyl linker 72% 784.2638 / 784.2636 Multiple δ shifts (7.5–8.5 ppm for aromatic)
48-274 () Benzamide + imidazo[1,2-b][1,2,4]triazin-2-yl 2-fluoro, quinolin-6-ylmethyl, ethoxyethoxyethyl-dioxopiperidinyl-isoindolinyl linker 58% 786.2794 / 786.2798 Broad peaks for ethylene oxide protons
48-275 () Benzamide + imidazo[1,2-b][1,2,4]triazin-2-yl 2-fluoro, quinolin-6-ylmethyl, ethyl-dioxopiperidinyl-isoindolinyl linker 81% N/A Distinct NH and aromatic resonances
EP 3 532 474 B1 () Benzamide + triazolo[4,3-a]pyridine Cyclohexylethoxy, tetrahydropyranyl or 1-methylpyrazol-5-yl substituents N/A N/A Not reported
Compound Benzamide + imidazo[1,2-b]pyridazine 3-methyl, trifluoromethyl, piperazinylmethyl N/A N/A Not reported

Key Observations:

Heterocyclic Core Variation: The target compound’s imidazo[1,2-b]pyrazole differs from the imidazo[1,2,4]triazine in compounds. Compounds in and incorporate triazolo[4,3-a]pyridine and imidazo[1,2-b]pyridazine, respectively, which introduce larger π-systems that may affect solubility and target selectivity .

Linker Flexibility: The ethyl linker in the target compound is shorter than the butyl or ethoxyethoxyethyl chains in analogs.

Synthetic Efficiency :

  • Yields for compounds range from 58% to 81%, with 48-275 achieving the highest yield (81%). This suggests that steric hindrance or reactivity of the linker (e.g., ethoxyethoxyethyl in 48-274) impacts reaction efficiency .

Analytical Challenges :

  • Fluorinated benzamides (e.g., ) exhibit complex 1H NMR spectra due to overlapping aromatic signals and scalar couplings. The target compound’s imidazo[1,2-b]pyrazole likely exacerbates this, necessitating advanced techniques like 2D NMR or 19F NMR for unambiguous assignment .

The target compound’s lack of these groups implies divergent therapeutic mechanisms.

Research Findings and Implications

  • Structural Uniqueness : The 6-methylimidazo[1,2-b]pyrazole distinguishes the target compound from triazine- or pyridazine-containing analogs, offering a balance between metabolic stability and electronic effects.
  • Synthetic Feasibility : While direct yield data are unavailable, the high yields of structurally complex compounds suggest feasible scalability for the target compound with optimized conditions.
  • Analytical Considerations : Advanced NMR and HRMS techniques are critical for characterizing fluorinated benzamides with heterocyclic substituents, as evidenced by overlapping spectral features in related compounds .

Biological Activity

3-Fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article synthesizes available research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as:

C15H17FN4\text{C}_{15}\text{H}_{17}\text{F}\text{N}_4

This compound features a fluorine atom, an imidazo[1,2-b]pyrazole moiety, and a benzamide structure, which contribute to its biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cell Line Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives against multiple cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The GI50 values for these compounds ranged from 3.79 µM to 42.30 µM, demonstrating promising anticancer activity .
CompoundCell LineGI50 (µM)
This compoundMCF73.79
-A54912.50
-NCI-H46042.30

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer proliferation. For example, pyrazole derivatives have been identified as inhibitors of Aurora A/B kinases with IC50 values as low as 0.067 µM .
  • Induction of Apoptosis : Compounds with imidazo[1,2-b]pyrazole structures have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Efficacy Against Lung Cancer

In a recent study, a derivative structurally related to this compound was tested against A549 lung cancer cells. The results showed significant inhibition of cell growth with an IC50 value of approximately 26 µM. The compound was found to induce autophagy without triggering apoptosis, highlighting its potential as a therapeutic agent that could selectively target cancer cells while sparing normal cells .

Case Study 2: Targeting Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives similar to our compound. These studies demonstrated that such compounds could effectively inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential for treating inflammatory diseases alongside their anticancer effects .

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